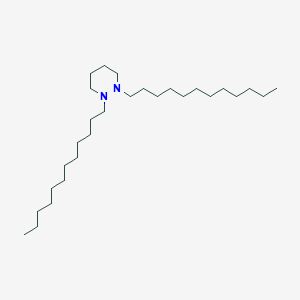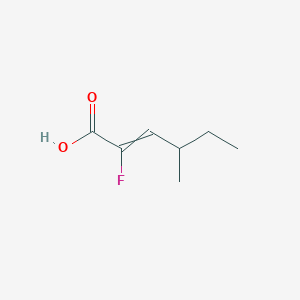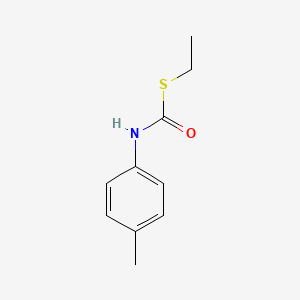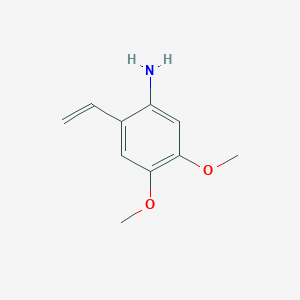
2-Ethenyl-4,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4,5-dimethoxyaniline is an organic compound characterized by the presence of an ethenyl group attached to an aniline ring substituted with two methoxy groups at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dimethoxyaniline typically involves the alkylation of 4,5-dimethoxyaniline with an appropriate ethenylating agent. One common method involves the use of vinyl halides in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to achieve the desired purity levels. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-4,5-dimethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-4,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can interact with specific pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethoxyaniline: Lacks the ethenyl group but shares similar aromatic properties.
2-Ethenyl-4-methoxyaniline: Similar structure with one less methoxy group.
2-Ethenyl-5-methoxyaniline: Similar structure with one less methoxy group.
Eigenschaften
CAS-Nummer |
113138-14-0 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-ethenyl-4,5-dimethoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1,11H2,2-3H3 |
InChI-Schlüssel |
KKCLOQDGZWRCKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


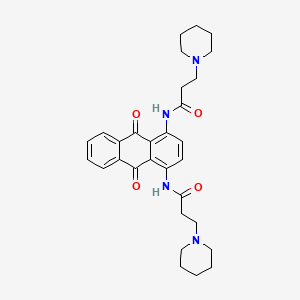
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
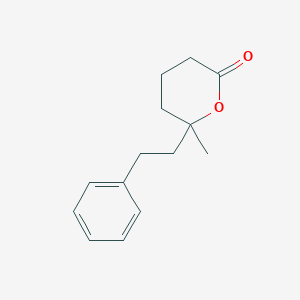
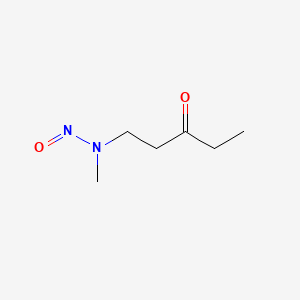
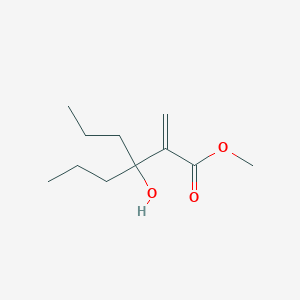
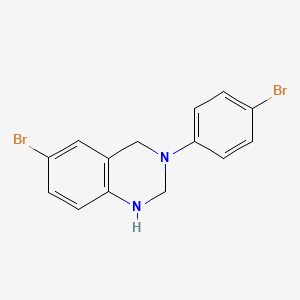
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)


